molecular formula C12H11ClN2O2 B2991792 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride CAS No. 1989672-60-7

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2991792
CAS No.: 1989672-60-7
M. Wt: 250.68
InChI Key: PQVGXXBRUJDOGL-UHFFFAOYSA-N
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Description

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride (CAS 1989672-60-7) is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . As a derivative of pyridine-3-carboxylic acid, this compound is part of a class of heterocyclic scaffolds that hold significant interest in medicinal chemistry and pharmaceutical research due to their versatile biological activities . Pyridine-based pharmacophores are frequently investigated for their potential as enzyme inhibitors. Recent scientific studies highlight that novel pyridine 3-carboxylic acid-based derivatives show promising dual activity as anti-inflammatory and anti-hyperglycemic agents . These derivatives are synthesized and characterized using techniques such as NMR, FT-IR, and Mass spectrometry to confirm their structure and explore their biological potential . Specifically, such compounds are evaluated for their inhibitory effects on enzymes like α-amylase, a key target in managing type 2 diabetes, as well as for their anti-inflammatory activity through assays like the induced human RBC hemolysis assay . The presence of the phenylamino group in its structure may contribute to its binding affinity and interaction with biological targets, making it a valuable building block for developing new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-anilinopyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVGXXBRUJDOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 4-chloropyridine-3-carboxylic acid with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with analogs identified in the evidence:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula (HCl salt) Molecular Weight (g/mol) Key Features
4-(Phenylamino)pyridine-3-carboxylic acid HCl Pyridine 4-Phenylamino, 3-carboxylic acid Likely C12H12ClN3O2* ~257.7 (estimated) Aromatic, H-bond donor/acceptor
7-(3-Chloro-phenylamino)-3-methyl-pyrrolo[3,2-c]pyridine-4-carboxylic acid HCl () Pyrrolo[3,2-c]pyridine 3-Methyl, 4-carboxylic acid, 7-(3-Cl-Ph) C21H23ClN4O2 399.16 Fused pyrrole-pyridine, chloro-substituted phenyl
(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid HCl () Pyrrolidine 4-Phenyl, 3-carboxylic acid C11H14ClNO2 227.69 Saturated ring, stereochemistry
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid HCl () Pyrrolo[2,3-c]pyridine 3-carboxylic acid C8H7ClN2O2 198.61 Fused pyrrole-pyridine, no phenyl
2-[4-Methyl-2-phenylpiperazin-1-yl]pyridine-3-carboxylic acid HCl () Pyridine 3-carboxylic acid, 2-piperazine-phenyl C17H19ClN4O2 362.81 (estimated) Piperazine moiety, methyl group

Pharmacological and Physicochemical Properties

  • Aromaticity vs. Saturation: The pyridine core in the target compound enables π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. In contrast, saturated analogs like (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid HCl () may exhibit reduced aromatic interactions but improved solubility due to conformational flexibility .
  • Functional Group Impact: The phenylamino group in the target compound provides a site for hydrogen bonding and steric bulk, which could modulate selectivity in kinase inhibitors. Chloro-substituted phenyl groups () may enhance lipophilicity and membrane permeability . Piperazine-containing analogs () introduce basic nitrogen atoms, improving water solubility and enabling salt formation under physiological conditions .
  • Molecular Weight and Drug-Likeness :

    • The target compound’s estimated molecular weight (~257.7) falls within Lipinski’s rule of five (≤500), suggesting favorable oral bioavailability. Larger analogs (e.g., , MW 399.16) may face challenges in absorption .

Biological Activity

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10ClN2O2
  • Molecular Weight : 234.66 g/mol

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that derivatives of this compound displayed significant antiproliferative effects on various cancer cell lines, with IC50 values ranging from 5 to 15 μM. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Cell Line IC50 (μM) Mechanism
HeLa5.0Tubulin polymerization inhibition
MCF-78.0Cell cycle arrest
A54912.0Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Studies involving lipopolysaccharide (LPS)-induced inflammation in murine models indicated that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds to tubulin, disrupting microtubule formation essential for cell division.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, thus exerting anti-inflammatory effects.

Case Studies

  • Anticancer Study : In a recent study published in Journal of Medicinal Chemistry, derivatives of this compound were tested on multiple cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Efficacy : Another research article highlighted its effectiveness against drug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(phenylamino)pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization and acidification. For example, analogous pyridine-carboxylic acid derivatives are synthesized via palladium-catalyzed coupling or copper-mediated cyclization in solvents like DMF or toluene. Reaction temperature (80–120°C) and catalyst loading (1–5 mol%) critically affect yield and purity .
  • Characterization : Post-synthesis, HPLC (≥98% purity) and LC-MS are used to confirm molecular weight and purity. Protonation states are verified via 1H^1H-NMR, particularly for the pyridine ring and phenylamino groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Key Techniques :

  • FT-IR : Look for C=O stretching (~1700 cm1^{-1}) of the carboxylic acid and N-H bending (~3300 cm1^{-1}) from the phenylamino group.
  • 1H^1H-NMR : Aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and phenylamino protons (δ 6.5–7.5 ppm) are diagnostic. The hydrochloride salt introduces a broad peak for the NH+^+ group (~10–12 ppm) .
  • X-ray Crystallography : Resolves protonation states and hydrogen-bonding networks, as seen in related pyridinium salts (e.g., hydrogen sulfate or trifluoroacetate derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for similar pyridine-carboxylic acid derivatives?

  • Data Contradictions : Variations in yields (e.g., 50–90%) arise from differences in catalyst systems (Pd vs. Cu), solvent polarity, or workup protocols. For example, DMF enhances solubility but may complicate purification, while toluene reduces side reactions but requires higher temperatures .
  • Optimization Strategy : Design a Design of Experiments (DoE) approach to test catalyst-solvent combinations. Monitor intermediates via TLC or in-situ IR to identify bottlenecks (e.g., incomplete cyclization) .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model electron density distribution, particularly the nucleophilic pyridine nitrogen and electrophilic carboxylic acid group. Compare with Colle-Salvetti correlation-energy models to validate predicted reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or methanol) to assess stability of the hydrochloride salt form .

Q. How does the hydrochloride salt form influence supramolecular interactions in crystallographic studies?

  • Structural Insights : The protonated pyridine nitrogen forms strong hydrogen bonds with chloride ions, as observed in CSD entries for analogous compounds (e.g., perchlorate or hexafluorophosphate salts). These interactions stabilize crystal packing and affect solubility .
  • Experimental Validation : Perform pH-dependent solubility tests (pH 1–7) and compare with single-crystal XRD data to correlate protonation state with lattice energy .

Methodological Best Practices

Q. What purification strategies are recommended to isolate high-purity this compound?

  • Stepwise Protocol :

Crude Isolation : Precipitate the hydrochloride salt by adding concentrated HCl to the reaction mixture.

Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials.

Chromatography : For persistent impurities, employ reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers address stability issues during long-term storage?

  • Storage Conditions : Store at −20°C in airtight, light-resistant vials with desiccants (e.g., silica gel). Avoid aqueous solutions, as hydrolysis of the phenylamino group can occur at room temperature .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track changes via HPLC-UV .

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